2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate
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Overview
Description
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate is an organic compound that features a combination of an iodinated alkyne and a dodecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate typically involves the reaction of 3-iodoprop-2-yn-1-ol with dodecanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The alkyne group can be oxidized to form different functional groups.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate involves its interaction with various molecular targets. The iodinated alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages. These interactions can modulate biological pathways and have potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another iodinated alkyne with similar reactivity.
2-Iodoprop-2-yn-1-yl acetate: A structurally related compound with different ester functionality.
Uniqueness
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate is unique due to its combination of a long-chain fatty acid ester and an iodinated alkyne
Properties
CAS No. |
89588-90-9 |
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Molecular Formula |
C17H29IO3 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(3-iodoprop-2-ynoxy)ethyl dodecanoate |
InChI |
InChI=1S/C17H29IO3/c1-2-3-4-5-6-7-8-9-10-12-17(19)21-16-15-20-14-11-13-18/h2-10,12,14-16H2,1H3 |
InChI Key |
UYHWSUTZTUCMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCC#CI |
Origin of Product |
United States |
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